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molecular formula C4H6Cl2N2 B1585981 2-(chloromethyl)-1H-imidazole Hydrochloride CAS No. 71670-77-4

2-(chloromethyl)-1H-imidazole Hydrochloride

Cat. No. B1585981
M. Wt: 153.01 g/mol
InChI Key: OYBZNZWJLAXIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575150B2

Procedure details

To a flask, were added 3-hydroxy-4-iodobenzaldehyde (200 mg, 0.806 mmol), KOH (43.0 mg, 0.766 mmol) and DMSO (2 ml). The mixture was stirred at rt for 2 h. 2-(chloromethyl)-1H-imidazole hydrochloride (105.4 mg, 0.689 mmol) in 1 ml of DMSO was added to this mixture and stirred overnight. The mixture was diluted with DCM and water. The organic phase was washed with brine, dried over sodium sulfate and concentrated to afford crude product, which was purified on silica gel (MeOH/DCM=8/92) to afford desire product (97.4 mg, 0.297 mmol, 36.8% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
105.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36.8%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[CH:5]=[O:6].[OH-].[K+].Cl.Cl[CH2:15][C:16]1[NH:17][CH:18]=[CH:19][N:20]=1>CS(C)=O.C(Cl)Cl.O>[NH:17]1[CH:18]=[CH:19][N:20]=[C:16]1[CH2:15][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[CH:5]=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1I
Name
Quantity
43 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
105.4 mg
Type
reactant
Smiles
Cl.ClCC=1NC=CN1
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product, which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (MeOH/DCM=8/92)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=NC=C1)COC=1C=C(C=O)C=CC1I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.297 mmol
AMOUNT: MASS 97.4 mg
YIELD: PERCENTYIELD 36.8%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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